4-Benzyl-2-homomorpholinecarboxylic acid is a chemical compound that belongs to the class of homomorpholine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a homomorpholine ring and a carboxylic acid functional group. The molecular formula for 4-benzyl-2-homomorpholinecarboxylic acid is C13H15NO3, and it has a molecular weight of approximately 233.27 g/mol. It is primarily used as an intermediate in organic synthesis and has potential applications in medicinal chemistry.
This compound can be synthesized from various starting materials, including amino acids and alcohols, through several synthetic routes that involve cyclization and functional group modifications. The synthesis methods are optimized for yield and purity, making it suitable for both laboratory and industrial applications.
4-Benzyl-2-homomorpholinecarboxylic acid is classified as an organic compound, specifically a carboxylic acid derivative. It contains a morpholine ring, which is a six-membered ring containing one nitrogen atom, contributing to its unique chemical properties.
The synthesis of 4-benzyl-2-homomorpholinecarboxylic acid typically involves multi-step reactions. One common approach includes the following steps:
The synthetic routes are often optimized for high yields and purity, employing techniques such as microwave-assisted synthesis to enhance reaction rates and minimize solvent use, aligning with green chemistry principles .
The molecular structure of 4-benzyl-2-homomorpholinecarboxylic acid features:
4-Benzyl-2-homomorpholinecarboxylic acid can undergo various chemical reactions typical for carboxylic acids and amines:
Common reagents used in these reactions include:
The mechanism of action for 4-benzyl-2-homomorpholinecarboxylic acid involves its interaction with biological targets:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to characterize this compound .
4-Benzyl-2-homomorpholinecarboxylic acid has several applications in scientific research:
The systematic name 4-benzyl-2-homomorpholinecarboxylic acid follows IUPAC conventions, denoting a benzyl-substituted morpholine ring with a carboxylic acid moiety at the 2-position. This structure belongs to the morpholine class of saturated six-membered heterocycles containing one oxygen and one nitrogen atom. The "homomorpholine" designation indicates ring expansion or side-chain modification from the parent morpholine structure. Key structural features include:
Table 1: Nomenclature Systems for Morpholine Derivatives
Common Name | Systematic Name | CAS Registry | Key Structural Features |
---|---|---|---|
4-Benzyl-2-homomorpholinecarboxylic acid | 4-(Phenylmethyl)-3,4,5,6-tetrahydro-2H-1,4-oxazine-2-carboxylic acid | Not specified | N-benzylation, C2-COOH |
(S)-4-Boc-Morpholine-2-carboxylic acid | (S)-tert-Butyl 2-(carboxymethyl)morpholine-4-carboxylate | 868689-63-8 | Boc-protected amine, chiral center [8] |
4-Benzyl-5-oxomorpholine-3-carboxylic acid | 4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106910-79-6 | Lactam carbonyl, C3-COOH [9] |
The synthetic exploration of benzyl-substituted morpholine derivatives accelerated in the 1980s-1990s as researchers sought novel heterocyclic scaffolds with improved blood-brain barrier (BBB) permeability. The structural design combines three pharmacologically relevant elements:
Significant synthetic milestones include:
4-Benzyl-2-homomorpholinecarboxylic acid derivatives demonstrate multimodal activities relevant to neuropsychiatric conditions through three primary mechanisms:
Monoamine Oxidase B (MAO-B) Inhibition:Structural analogues like 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole exhibit potent MAO-B inhibition (IC₅₀ = 0.062 µM), surpassing reference drugs like rasagiline (IC₅₀ = 0.095 µM). This inhibition elevates dopamine levels while reducing oxidative stress from dopamine metabolism – crucial for Parkinson's disease management . The benzyl moiety enhances target affinity through hydrophobic pocket interactions in the MAO-B active site.
Metal Chelation and Oxidative Stress Reduction:The carboxylate oxygen and morpholine nitrogen form bidentate chelates with redox-active metals (Fe²⁺/Cu²⁺), mitigating Fenton reaction-generated ROS. This is significant in Parkinson's and Alzheimer's pathologies where metal dyshomeostasis occurs. The ortho-hydroxylated derivatives show enhanced chelation capacity similar to clioquinol [9].
Neuroinflammatory Pathway Modulation:In microglial cell models, N-benzyl morpholine carboxylates suppress pro-inflammatory cytokines (TNF-α, IL-1β) and nitric oxide production. This activity correlates with improved neuronal survival in neuroinflammatory conditions like Parkinson's dementia and post-stroke depression [6] [10].
Table 2: Therapeutic Applications of Structural Analogues
Therapeutic Area | Biological Target | Representative Activity | Clinical Relevance |
---|---|---|---|
Parkinson's Disease | MAO-B | IC₅₀ = 0.062 µM (compound 3h) | Dopamine preservation, reduced oxidative stress |
Epilepsy Comorbidity | Seizure pathways | Reduced seizure frequency in psychiatric inpatients [6] | Management of epilepsy in intellectual disability |
Cognitive Disorders | Metal chelation | ORAC = 2.27 Trolox equivalents (antioxidant capacity) | Addressing metal dyshomeostasis in neurodegeneration |
Depression Comorbidity | Neuroinflammation | TNF-α reduction in microglial models [10] | Post-stroke/post-epilepsy depression management |
The scaffold's multitarget-directed ligand (MTDL) profile aligns with modern neuropharmacology paradigms emphasizing polypharmacology for complex disorders like Parkinson's disease. Its balanced lipophilicity (calculated logP ≈ 1.8-2.2) and polar surface area (≈50 Ų) enable BBB penetration, as confirmed in PAMPA-BBB models for analogues (Pe > 4.0 × 10⁻⁶ cm/s) [6]. These properties position 4-benzyl-2-homomorpholinecarboxylic acid as a versatile template for developing novel agents addressing the intersection of neurological and psychiatric comorbidities.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1